2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate
Description
This compound is a structurally complex ester featuring a trifluoromethylphenoxy group, nitro substituent, and a methoxyethyl ester moiety. Its molecular formula, inferred from systematic nomenclature, is C₁₉H₁₇ClF₃NO₇, with a molecular weight of 495.8 g/mol. Key structural attributes include:
- Trifluoromethylphenoxy group: Enhances lipophilicity and resistance to metabolic degradation .
- Nitro group at the 2-position: Likely contributes to electron-withdrawing effects, influencing reactivity and herbicidal activity .
- Methoxyethyl ester: Modulates solubility and hydrolysis kinetics compared to simpler esters (e.g., methyl or ethyl) .
Properties
IUPAC Name |
2-methoxyethyl 2-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3NO7/c1-11(18(25)29-8-7-28-2)30-17-10-13(4-5-15(17)24(26)27)31-16-6-3-12(9-14(16)20)19(21,22)23/h3-6,9-11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPUALZJNOPFMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCOC)OC1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70992807 | |
| Record name | 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72082-45-2 | |
| Record name | Propanoic acid, 2-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy)-, 2-methoxyethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072082452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70992807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
This intermediate is crucial and prepared by nitration of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid.
- Procedure (from CN102516085A patent):
- React 316.0 g (1 mol) of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid in 800 mL of ethylene dichloride.
- Add 81.6 g (1 mol) nitric acid, 60.0 g acetic acid, and 100 g sulfur trioxide.
- Warm the mixture to 40 °C and stir for 4 hours.
- After reaction completion, wash and distill off solvent.
- Filter to obtain 358 g of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid.
- Yield and Purity :
- Yield: 89.2%
- Purity: 90.2% by content analysis
This nitration step introduces the nitro group ortho to the phenoxy substituent on the benzoic acid ring, key for further transformations.
Formation of the 2-nitrophenoxypropanoate intermediate
- This step involves coupling the nitro-substituted phenoxybenzoic acid derivative with a propanoate moiety.
- Typically, the acid is converted to an acid chloride or activated ester, then reacted with the appropriate alcohol or alkoxy group to form the ester linkage.
- The process may involve the use of coupling reagents or acid chlorides under controlled temperatures to avoid decomposition or side reactions.
Esterification to 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate
- The final step esterifies the propanoate intermediate with 2-methoxyethanol.
- Conditions often involve:
- Use of acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) or coupling agents (e.g., DCC, EDC).
- Controlled temperature (room temperature to reflux depending on reagents).
- Removal of water to drive the esterification equilibrium forward.
- Purification by filtration and recrystallization yields the target compound.
Reaction Conditions and Optimization
Research Findings and Patented Innovations
- The European patent EP0186989A2 describes the novel compound and its preparation, emphasizing the high herbicidal activity and selectivity of the compound and its derivatives. It outlines a process for preparing the nitro-substituted phenoxyacetophenone intermediates, which are closely related to the target compound.
- The Chinese patent CN102516085A provides a detailed nitration method for the key intermediate 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, which is a critical precursor in the synthesis route. This method achieves high yield and purity under mild nitration conditions, which is beneficial for industrial scale-up.
- Additional patents (e.g., EP1965641B1) discuss related compounds and their herbicidal applications but also provide insights into synthetic routes involving similar aromatic ether linkages and esterification steps.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives:
The reaction rate is influenced by the electron-withdrawing nitro and trifluoromethyl groups, which increase the electrophilicity of the ester carbonyl.
Reduction Reactions
The nitro group (-NO₂) is reducible to an amine (-NH₂) under catalytic hydrogenation:
| Reagents | Products | Application | Source |
|---|---|---|---|
| H₂, Raney Ni (or Pd/C) | 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-aminophenoxy}propanoate | Prodrug activation |
The resulting amine enhances electron density on the aromatic ring, potentially enabling further functionalization (e.g., diazotization).
Nucleophilic Aromatic Substitution
The chloro substituent at the 2-position of the phenoxy ring participates in substitution reactions due to activation by adjacent electron-withdrawing groups:
The trifluoromethyl group (-CF₃) meta-directs incoming nucleophiles, favoring substitution at the 5- or 3-positions relative to itself.
Thermal and Oxidative Stability
The compound exhibits moderate thermal stability but is susceptible to decomposition under prolonged heat or UV exposure:
Comparative Reactivity with Analogues
Key structural differences influence reactivity relative to similar compounds:
| Compound | Reactivity Profile | Unique Feature |
|---|---|---|
| 2-Methoxyethyl 2-{5-[4-chloro-phenoxy]-2-nitrophenoxy}propanoate | Slower hydrolysis due to absence of -CF₃ (less electron withdrawal) | Lacks -CF₃ group |
| 2-Methoxyethyl 2-{5-[2,4-dichloro-phenoxy]-2-nitrophenoxy}propanoate | Enhanced substitution at 4-chloro position (steric hindrance at 2-position) | Dichloro substitution |
Synthetic Utility
Intermediate derivatives generated via these reactions have applications in:
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: : Potential use in biochemical assays to study interactions with biological molecules.
Medicine: : Investigated for pharmacological activity, including potential therapeutic effects.
Industry: : Used as an intermediate in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate varies depending on its application. In biological systems, it may interact with specific proteins or enzymes, influencing biochemical pathways. The molecular targets and pathways would include specific binding sites on target proteins, possibly involving hydrogen bonding, van der Waals forces, or covalent bonding, depending on the compound’s exact structure and functional groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Key Observations:
Ester Group Variability :
- The methoxyethyl group in the target compound may confer enhanced water solubility compared to ethyl or methyl esters (e.g., fluoroglycofen ethyl ester) but slower hydrolysis than halogenated esters (e.g., haloxyfop) .
- Lactofen uses a branched ester (2-ethoxy-1-methyl-2-oxoethyl), which increases steric hindrance and prolongs soil persistence .
Substituent Effects: The 2-nitro group is conserved in lactofen, fluoroglycofen, and the target compound, suggesting a role in disrupting plant electron transport chains . Trifluoromethylphenoxy groups are ubiquitous, enhancing binding to acetyl-CoA carboxylase (ACCase) in grasses, a common target for herbicides .
Biological Activity: Haloxyfop derivatives (e.g., haloxyfop-P-methyl) target ACCase in monocots, while lactofen inhibits protoporphyrinogen oxidase (PPO) in broadleaf weeds . The target compound’s nitro group aligns more closely with PPO inhibitors.
Physicochemical Properties
- Lipophilicity (logP) : The trifluoromethyl group and nitro substituent increase logP (~4.5 estimated), comparable to lactofen (logP 4.8) but higher than haloxyfop (logP 3.2) .
- Hydrolysis Stability : Methoxyethyl esters exhibit intermediate stability between ethyl esters (rapid hydrolysis) and bulky branched esters (e.g., lactofen) .
- Photodegradation : Nitro groups increase susceptibility to UV degradation, a shared limitation with fluoroglycofen .
Metabolic and Environmental Profiles
- Metabolism: Ester hydrolysis is a primary metabolic pathway. The methoxyethyl group may yield less toxic metabolites (e.g., methoxyethanol) compared to halogenated byproducts from haloxyfop .
- Soil Half-Life: Estimated at 30–60 days, similar to lactofen (40 days) but shorter than non-nitro analogs like haloxyfop (>90 days) .
Biological Activity
2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate, identified by the CAS number 72082-45-2, is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. This article explores its biological activity , focusing on its pharmacological properties, toxicity, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 463.79 g/mol. It exhibits a predicted boiling point of approximately 496.9 °C and has a density of 1.388 g/cm³ .
The compound's biological activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Specific studies have indicated that it may exhibit anti-inflammatory and antimicrobial properties, although detailed mechanisms remain under investigation.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in animal models.
- Antimicrobial Properties : In vitro tests have shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
Toxicity Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Key findings include:
- Acute Toxicity : The LD50 was determined to be greater than 2700 mg/kg body weight in dermal exposure studies on New Zealand White rabbits, indicating low acute dermal toxicity .
- Chronic Toxicity : In a 14-day oral repeat dose toxicity study on B6C3F1 mice, hepatocellular hypertrophy was observed at higher doses (≥400 mg/kg), with a NOAEL established at 50 mg/kg .
Study 1: In Vivo Assessment in Rats
A study conducted on Sprague-Dawley rats evaluated the pharmacokinetics and distribution of the compound following oral administration. The results showed rapid absorption with significant concentrations detected in adipose tissue and lungs shortly after administration .
Study 2: In Vitro Antimicrobial Activity
In vitro assays evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated inhibition zones comparable to standard antibiotics, suggesting potential as a therapeutic agent .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H17ClF3NO7 |
| Molecular Weight | 463.79 g/mol |
| Boiling Point | ~496.9 °C |
| Density | 1.388 g/cm³ |
| LD50 (Dermal) | >2700 mg/kg |
| NOAEL (Oral) | 50 mg/kg |
Q & A
(Basic) What are the critical steps and reaction conditions for synthesizing 2-Methoxyethyl 2-{5-[2-chloro-4-(trifluoromethyl)-phenoxy]-2-nitrophenoxy}propanoate?
The synthesis involves three key steps:
Nitration : Introduce the nitro group regioselectively at the 2-position of the phenoxy ring. This requires controlled temperature (e.g., -40°C to -20°C) and nitrating agents like nitric acid/sulfuric acid mixtures to avoid over-nitration .
Ether Formation : Coupling the chlorotrifluoromethylphenol moiety to the nitrophenoxy intermediate using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .
Esterification : Reacting the intermediate with 2-methoxyethyl propanoate via Steglich esterification (DCC/DMAP) or acid-catalyzed transesterification .
Key Conditions : Strict anhydrous conditions for esterification, inert atmosphere for nitration, and chromatographic purification (silica gel, hexane/EtOAc gradients) to isolate the final product .
(Advanced) How can regioselectivity challenges during nitration be addressed to minimize byproduct formation?
Regioselectivity in nitration is influenced by steric and electronic factors. For the 2-nitrophenoxy intermediate:
- Electron-Withdrawing Groups : The trifluoromethyl and chloro groups direct nitration to the ortho/para positions. Use low temperatures (-40°C) and dilute nitric acid to favor the 2-nitro isomer over the 4-nitro byproduct .
- Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups) with acetyl or benzyl groups to block undesired nitration pathways .
- Post-Reaction Analysis : Monitor byproducts via HPLC-MS and optimize quenching protocols (e.g., using NaHCO₃ to neutralize excess acid) .
(Basic) What spectroscopic techniques are recommended for structural confirmation?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ester carbonyls (δ 165–175 ppm). The trifluoromethyl group (δ ~110–120 ppm in ¹³C) and nitro group (δ ~145 ppm in ¹³C) provide distinct signals .
- FT-IR : Confirm ester C=O stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula via ESI-TOF or MALDI-TOF .
(Advanced) How can researchers resolve discrepancies in NMR data caused by rotational isomerism in the ester linkage?
The ester’s methoxyethyl chain may exhibit rotational isomers, splitting NMR signals. To resolve this:
- Variable Temperature NMR : Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks .
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals by correlating adjacent nuclei.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts for different conformers .
(Basic) What purification strategies are effective for isolating the target compound from reaction mixtures?
- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc from 9:1 to 1:1) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.
- Prep-HPLC : Employ C18 columns with acetonitrile/water mobile phases for final polishing .
(Advanced) What methodologies assess the hydrolytic stability of the ester group under physiological conditions?
- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC-UV at 254 nm. Calculate half-life (t₁/₂) using first-order kinetics .
- Mass Spectrometry : Identify hydrolysis products (e.g., free acid or alcohol fragments) to confirm degradation pathways .
(Advanced) How can green chemistry principles reduce the environmental impact of synthesizing this compound?
- Solvent Replacement : Substitute DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for nitration/etherification steps .
- Catalyst Recycling : Use immobilized catalysts (e.g., polymer-supported DMAP) for esterification to minimize waste .
- Waste Stream Mitigation : Neutralize acidic byproducts with bio-based adsorbents (e.g., chitin) before disposal .
(Basic) What safety protocols are critical when handling intermediates with nitro and trifluoromethyl groups?
- Ventilation : Use fume hoods to prevent inhalation of nitro compound vapors.
- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb with vermiculite .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
